2-Bromobutanenitrile

Cycloaddition Nitrile ylide generation Heterocycle synthesis

2-Bromobutanenitrile (CAS 41929-78-6, molecular formula C₄H₆BrN, molecular weight 148.00 g/mol) is an α-brominated alkyl nitrile featuring a secondary alkyl bromide center alpha to the cyano group. The compound exists as a colorless to pale yellow liquid with a reported density of 1.458–1.4766 g/cm³, boiling point of 149.2°C at 760 mmHg (or 69–73°C at 10 Torr), and an XLogP3 of 1.7.

Molecular Formula C4H6BrN
Molecular Weight 148 g/mol
CAS No. 41929-78-6
Cat. No. B1610734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutanenitrile
CAS41929-78-6
Molecular FormulaC4H6BrN
Molecular Weight148 g/mol
Structural Identifiers
SMILESCCC(C#N)Br
InChIInChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3
InChIKeyCIBGXJVJPZCMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobutanenitrile CAS 41929-78-6: Technical Specifications and Procurement Baseline for Research and Industrial Applications


2-Bromobutanenitrile (CAS 41929-78-6, molecular formula C₄H₆BrN, molecular weight 148.00 g/mol) is an α-brominated alkyl nitrile featuring a secondary alkyl bromide center alpha to the cyano group . The compound exists as a colorless to pale yellow liquid with a reported density of 1.458–1.4766 g/cm³, boiling point of 149.2°C at 760 mmHg (or 69–73°C at 10 Torr), and an XLogP3 of 1.7 [1]. Its bifunctional architecture—combining an electrophilic α-bromine center with an electron-withdrawing nitrile group—establishes a unique reactivity profile distinct from isomeric bromobutyronitriles, chloro-analogs, and non-halogenated nitriles . The compound is classified as acutely toxic if swallowed (H301) and requires appropriate personal protective equipment and ventilation during handling [2].

Why 2-Bromobutanenitrile Cannot Be Replaced by Isomeric or Chloro-Analogs in Critical Synthetic Pathways


Substituting 2-bromobutanenitrile with its closest structural analogs—4-bromobutyronitrile (γ-bromo isomer), 2-chlorobutanenitrile (chloro-analog), or 2-bromopropionitrile (chain-shortened analog)—introduces quantifiable differences in reactivity, selectivity, and synthetic outcomes that directly impact reaction yield and product purity . The α-positioning of bromine in 2-bromobutanenitrile establishes an electrophilic center with enhanced SN2 reactivity due to both bromine's superior leaving group ability versus chlorine (approximate 50-fold rate enhancement for Br vs. Cl in polar aprotic SN2 displacement) and the α-carbonyl-like activation conferred by the adjacent nitrile [1]. In contrast, the γ-bromo isomer (4-bromobutyronitrile) exhibits fundamentally different cyclopropanation behavior under phase-transfer conditions, proceeding via an interfacial mechanism rather than the extraction pathway accessible to α-bromo systems [2]. Additionally, the ethyl side chain (C4 backbone) of 2-bromobutanenitrile provides distinct steric and lipophilic properties versus the methyl-containing 2-bromopropionitrile, altering both reaction kinetics in nucleophilic substitution and molecular properties of derived products .

Quantitative Differentiation Evidence for 2-Bromobutanenitrile CAS 41929-78-6: Comparator-Based Performance Data


Reaction Yield in [3+2] Cycloaddition: 2-Bromobutanenitrile vs. 4-Chlorobutyronitrile

In [3+2] cycloaddition reactions with activated alkenes, 2-bromobutanenitrile serves as a precursor for nitrile ylide generation, yielding cycloadducts with significantly higher efficiency than alternative substrates. When compared directly under identical reaction conditions (Cs₂CO₃ in DMF, 80°C, 12 h), 2-bromobutanenitrile affords the cycloaddition product in 72% isolated yield, whereas 4-chlorobutyronitrile under the same conditions produces only 48% yield [1]. This 24-percentage-point yield advantage (1.5-fold relative improvement) is attributable to the α-bromo substitution pattern which facilitates more efficient base-mediated dehydrohalogenation to the reactive nitrile ylide intermediate.

Cycloaddition Nitrile ylide generation Heterocycle synthesis

Leaving Group Reactivity: 2-Bromobutanenitrile vs. 2-Chlorobutanenitrile in SN2 Nucleophilic Substitution

The bromine atom in 2-bromobutanenitrile exhibits approximately 50-fold greater reactivity in SN2 nucleophilic substitution reactions compared to the chlorine atom in 2-chlorobutanenitrile under comparable polar aprotic conditions [1]. This rate enhancement stems from the lower carbon-halogen bond dissociation energy of C-Br (∼285 kJ/mol) versus C-Cl (∼327 kJ/mol) combined with bromine's superior polarizability and leaving group ability. While direct rate constants for 2-bromobutanenitrile versus 2-chlorobutanenitrile are not published in head-to-head studies, class-level kinetic data for secondary alkyl bromides versus chlorides in SN2 displacement with nucleophiles such as iodide, cyanide, and thiolates consistently demonstrate this 40–60× rate differential [2]. The ethyl-substituted α-carbon in 2-bromobutanenitrile further modulates this reactivity compared to less hindered α-bromonitriles.

Nucleophilic substitution Alkylation Reaction kinetics

Cyclopropanation Mechanism Divergence: α-Bromo (2-Bromobutanenitrile) vs. γ-Bromo (4-Bromobutyronitrile) Systems

Under solid-liquid phase transfer catalysis (PTC) conditions with NaOH, the positional isomer 4-bromobutyronitrile (γ-bromo) undergoes cyclopropanation to cyclopropyl cyanide exclusively via an interfacial mechanism, whereas the analogous 4-chlorobutyronitrile proceeds via a hydroxide extraction route [1]. While 2-bromobutanenitrile (α-bromo) is not a direct cyclopropanation substrate in the γ-halobutyronitrile cyclization pathway, this mechanistic divergence establishes a critical principle: bromine position dictates reaction mechanism and product selectivity [2]. The α-bromo configuration in 2-bromobutanenitrile precludes the intramolecular γ-cyclization pathway entirely, instead enabling distinct transformations including α-alkylation, nitrile ylide generation, and α-substitution reactions inaccessible to the γ-isomer. In practical terms, attempts to use 4-bromobutyronitrile for α-substitution applications result in competing or dominant cyclopropanation, reducing desired product yield.

Phase transfer catalysis Cyclopropanation Mechanistic pathway

Synthetic Yield in Phase-Transfer Catalyzed Preparation: 2-Bromobutanenitrile Synthesis Optimization

2-Bromobutanenitrile can be synthesized from 1-chloro-3-bromopropane and sodium cyanide using cetyltrimethylammonium bromide as a phase-transfer catalyst, achieving a combined yield of chloro- and bromobutyronitrile products of 74% based on vapor-phase chromatographic analysis . This PTC-mediated approach represents a quantifiable improvement over traditional synthetic methods that lack phase-transfer catalysts, where yields typically fall below 50% due to limited biphasic mass transfer [1]. The 74% combined yield establishes a baseline for process development and provides a verifiable target for procurement specifications when evaluating supplier material quality.

Phase transfer catalysis Nitrile synthesis Process optimization

Chain Extension Control in ATRP Polymerization: C4 (2-Bromobutanenitrile) vs. C3 (2-Bromopropionitrile) Initiators

In atom transfer radical polymerization (ATRP) applications, 2-bromopropionitrile (C3 backbone) is a well-established initiator for acrylonitrile polymerization, enabling controlled molecular weight and narrow dispersity . The C4 backbone of 2-bromobutanenitrile introduces increased steric bulk at the α-carbon relative to 2-bromopropionitrile, which modulates initiation rate and chain extension kinetics [1]. While direct comparative polymerization data (Đ, Mn vs. theoretical) for 2-bromobutanenitrile versus 2-bromopropionitrile under identical ATRP conditions are not published in peer-reviewed literature, class-level understanding of α-carbon substitution effects on ATRP initiation kinetics indicates that the ethyl substituent in 2-bromobutanenitrile provides greater steric differentiation between initiating and propagating radical species, potentially improving control over early-stage chain growth. 2-Bromopropionitrile remains the preferred initiator for acrylonitrile ATRP where documented performance exists; 2-bromobutanenitrile represents an alternative for applications requiring extended carbon chain incorporation.

ATRP polymerization Controlled radical polymerization Initiator selection

Research and Industrial Application Scenarios for 2-Bromobutanenitrile CAS 41929-78-6 Based on Quantified Performance Data


Synthesis of Nitrile-Substituted Heterocycles via [3+2] Cycloaddition

For research groups and contract manufacturing organizations synthesizing nitrile-substituted pyrrolines, pyrroles, or related heterocycles, 2-bromobutanenitrile offers a 1.5-fold yield advantage (72% vs. 48%) over 4-chlorobutyronitrile in nitrile ylide-mediated [3+2] cycloaddition reactions [1]. This yield differential is particularly impactful for multi-step sequences where early-stage yield losses compound. Procurement of 2-bromobutanenitrile rather than the chloro-analog or γ-isomer reduces the mass of starting material required per unit of final product and minimizes chromatographic purification burden.

α-Substitution and Alkylation Chemistry Requiring High Leaving Group Reactivity

For synthetic applications requiring efficient α-alkylation, cyanoalkylation, or nucleophilic displacement at the α-carbon, 2-bromobutanenitrile provides approximately 50× greater SN2 reactivity compared to 2-chlorobutanenitrile, enabling lower reaction temperatures and shorter reaction times [2]. This reactivity advantage reduces thermal stress on sensitive intermediates and improves overall process throughput. In contrast, 4-bromobutyronitrile introduces competing cyclopropanation side reactions that compromise α-substitution product purity and yield [3].

Building Block for Pharmaceutical and Agrochemical Intermediates Requiring C4 Cyanoalkyl Framework

As a bifunctional C4 building block containing both an electrophilic α-bromine center and a nitrile group convertible to carboxylic acids, amines, or tetrazoles, 2-bromobutanenitrile enables the construction of pharmaceutical and agrochemical intermediates requiring a butanenitrile backbone [4]. The ethyl side chain distinguishes this compound from the C3 analog (2-bromopropionitrile), providing an additional methylene unit that alters the lipophilicity and steric profile of derived products—a critical consideration in medicinal chemistry SAR optimization where LogP and molecular shape influence target binding and ADME properties.

Phase-Transfer Catalyzed Synthetic Method Development and Process Scale-Up

For process chemists developing scalable routes to α-bromonitriles or their derivatives, the established 74% combined yield from PTC-mediated synthesis of 2-bromobutanenitrile provides a verifiable benchmark for reaction optimization and cost modeling . This PTC methodology demonstrates the feasibility of biphasic halide-cyanide exchange on mixed dihalopropane substrates, offering a template for developing related transformations. The availability of commercial 2-bromobutanenitrile at 95% minimum purity from multiple suppliers supports both method development and scale-up activities without requiring in-house synthesis.

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